molecular formula C8H19N3O2 B2376263 Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate CAS No. 213475-74-2

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Cat. No.: B2376263
CAS No.: 213475-74-2
M. Wt: 189.259
InChI Key: FFCXTFAZMDAIIX-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) is a chemical building block of significant interest in medicinal and organic chemistry. It features a central 1,3-diaminopropane scaffold where one amine group is protected as a tert-butyl carbamate (Boc), while the other remains free for further functionalization. This protective group strategy is crucial for the stepwise synthesis of complex molecules . The carbamate group is a privileged structural motif in modern drug discovery due to its high proteolytic stability and ability to mimic peptide bonds, often leading to improved pharmacokinetic properties and biological activity of the parent molecule . Compounds containing the carbamate functional group are found in a wide range of therapeutic areas, including treatments for cancer, epilepsy, HIV, and neurodegenerative diseases . With a molecular formula of C8H19N3O2 and a molecular weight of 189.26 g/mol, this compound serves as a key synthetic intermediate . Its structure, containing both a protected and a free amine, makes it particularly valuable for constructing molecular scaffolds with specific spatial geometry, which is essential in the development of pharmacologically active compounds and novel spermidine analogues . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCXTFAZMDAIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213475-74-2
Record name tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino groups in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Various substituted carbamates.

    Oxidation: Oxidized derivatives of the amino groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: 1,3-diaminopropane and carbon dioxide.

Scientific Research Applications

Chemistry: Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its ability to protect amine groups makes it valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The carbamate group can also undergo hydrolysis, releasing the active amine which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Boc-Protected Diamines and Related Compounds

Compound Name CAS Number Key Structural Features Reactivity/Applications
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate Not Provided 1,3-diaminopropane backbone, Boc-protected Intermediate for peptide coupling, drug synthesis
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentyl ring, hydroxyl substituent Chiral building block for bioactive molecules
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Bicyclic amine, rigid framework Target for CNS drug candidates (enhanced BBB penetration)
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 Piperidine ring, cis-methyl group Modulates solubility and metabolic stability
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Fluorinated piperidine, trans configuration Improves binding affinity in receptor ligands

Table 2: Key Research Insights

Compound Class Notable Findings Reference
Linear Diamines (Target) Used in synthesizing cannabinoid receptor ligands via sequential alkylation
Cyclopentyl Derivatives Demonstrated efficacy as intermediates in antiviral drug candidates
Bicyclic Amines High affinity for σ-1 receptors, explored for neuropathic pain management
Fluorinated Piperidines Enhanced bioavailability in preclinical models of kinase inhibitors

Biological Activity

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H18N2O2C_8H_{18}N_2O_2, with a molecular weight of 174.24 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 1,3-diaminopropane structure.

PropertyValue
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point271.7 ± 23.0 °C
Melting Point22 °C (lit.)

1. Anti-cancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit anti-cancer properties. For instance, a study on COB223, a related compound, demonstrated its ability to inhibit endothelial cell proliferation and angiogenesis by acting on the ERK1/2 signaling pathway downstream of PKC and upstream of Ras . This suggests that similar carbamate derivatives may also possess anti-tumorigenic effects.

The mechanism by which carbamate derivatives exert their biological effects often involves modulation of cellular signaling pathways. In the case of COB223, it was found to inhibit thymidine incorporation into endothelial cells at concentrations above 5 μM, indicating a potential for anti-proliferative activity . This could be relevant for understanding how this compound might interact with similar pathways.

3. In Vitro Studies

In vitro assays have shown that related compounds can inhibit cell growth in various cancer cell lines. For example, studies have demonstrated that certain carbamate derivatives can effectively reduce proliferation rates in lung carcinoma cells while showing preferential action against endothelial cells compared to fibroblasts . Such findings highlight the potential specificity of these compounds in targeting tumorigenic cells.

Case Study: COB223

COB223 was evaluated in both in vitro and in vivo models for its anti-cancer properties. In a mouse model using LLC/2 lung carcinoma cells, administration of COB223 led to a significant reduction in tumor growth rates at doses as low as 4 mg/kg . This case study exemplifies the potential therapeutic applications of carbamate derivatives in oncology.

Case Study: Angiogenesis Inhibition

Another relevant study focused on the inhibition of angiogenesis by compounds structurally related to this compound. The compound was shown to inhibit endothelial sprouting in collagen gels by approximately 70% when stimulated with FGF-2 . This underscores the importance of such compounds in targeting the vascularization processes essential for tumor growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tert-butyl N-(1,3-diaminopropan-2-yl)carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with 1,3-diaminopropan-2-ol derivatives under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol are preferred for solubility and reaction efficiency .
  • Base utilization : Sodium hydride or triethylamine facilitates deprotonation and accelerates carbamate formation .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis .
  • Monitoring : Progress is tracked via TLC or NMR spectroscopy to ensure completion before quenching.

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation combines:

  • Spectroscopy : 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and dihedral angles critical for confirming stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling during structural analysis?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Multi-technique validation : Cross-verify NMR/IR data with X-ray structures refined via SHELX or SIR97, which employ direct methods for phase resolution .
  • DFT calculations : Optimize molecular geometries using software like Gaussian and compare computed vs. experimental spectra .
  • Dynamic NMR : Probe conformational exchange at variable temperatures to explain splitting anomalies .

Q. What factors govern the stability of the carbamate group in this compound under varying pH conditions?

  • Methodological Answer : The carbamate’s stability is pH-dependent due to hydrolysis mechanisms:

  • Acidic conditions : Protonation of the carbonyl oxygen accelerates cleavage, releasing CO2_2 and the amine .
  • Basic conditions : Hydroxide ions attack the carbamate, forming tert-butanol and a urea derivative .
  • Kinetic studies : Monitor degradation via HPLC or UV-Vis spectroscopy at controlled pH (2–12) to determine rate constants and activation energies .

Q. How can researchers design experiments to probe the reactivity of the diaminopropane moiety in derivatization reactions?

  • Methodological Answer : The 1,3-diaminopropane group undergoes alkylation, acylation, or coordination chemistry:

  • Alkylation : React with alkyl halides in DMF using K2_2CO3_3 as a base; monitor regioselectivity using 1H^1\text{H}-NMR .
  • Metal coordination : Titrate with transition metal salts (e.g., CuCl2_2) and analyze binding constants via UV-Vis or ITC .
  • Protection/deprotection : Use Boc or Fmoc groups to selectively modify one amine while preserving the other .

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